molecular formula C17H23FN2O3 B248025 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester

1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester

Cat. No. B248025
M. Wt: 322.4 g/mol
InChI Key: ZRVAFLOPWDFBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester, also known as FEPP, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. FEPP belongs to the class of piperidine carboxylic acid derivatives and has been studied for its pharmacological properties in various research studies.

Mechanism of Action

1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester exerts its pharmacological effects by inhibiting the activity of specific enzymes. As mentioned earlier, 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester inhibits the activity of COX-2 and HDACs. COX-2 is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester reduces the production of prostaglandins, leading to a reduction in inflammation and pain. HDACs are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester can lead to the activation of tumor suppressor genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester inhibits the activity of COX-2 and HDACs in a dose-dependent manner. 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has also been shown to induce apoptosis in cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has been shown to have potent pharmacological effects in various in vitro and in vivo models. However, 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are still being studied. Further research is needed to fully understand the mechanism of action of 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester and its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester. One direction is to study its potential as a therapeutic agent for various diseases. 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has shown potential as an anti-inflammatory, analgesic, and anti-tumor agent, and further research is needed to fully understand its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester. Little is known about the absorption, distribution, metabolism, and excretion of 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester in vivo. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester. Finally, future research could focus on the synthesis of 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester analogs and derivatives to improve its pharmacological properties.

Synthesis Methods

1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester can be synthesized using a straightforward method that involves the reaction of 3-fluorobenzoyl chloride with ethyl piperidine-3-carboxylate in the presence of triethylamine. The resulting intermediate is then treated with ammonium hydroxide to obtain 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester as a white crystalline solid. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has shown potential as a therapeutic agent in various research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. 1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes.

properties

Product Name

1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester

Molecular Formula

C17H23FN2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 1-[3-(3-fluoroanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C17H23FN2O3/c1-2-23-17(22)13-5-4-9-20(12-13)10-8-16(21)19-15-7-3-6-14(18)11-15/h3,6-7,11,13H,2,4-5,8-10,12H2,1H3,(H,19,21)

InChI Key

ZRVAFLOPWDFBMG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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